Butyryl-d7 Chloride (CAS 1219805-71-6): A Technical Guide for Advanced Analytical Applications
Butyryl-d7 Chloride (CAS 1219805-71-6): A Technical Guide for Advanced Analytical Applications
This guide provides an in-depth technical overview of Butyryl-d7 chloride, a deuterated acylating agent critical for enhancing precision and accuracy in modern analytical laboratories. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties to deliver field-proven insights into its synthesis, quality control, and, most importantly, its application as a derivatizing agent and internal standard in mass spectrometry-based quantification.
Core Characteristics and Physicochemical Properties
Butyryl-d7 chloride (C₄D₇ClO) is the deuterium-labeled analogue of Butyryl chloride. The strategic replacement of all seven protons on the butyryl moiety with deuterium atoms renders it an ideal internal standard for quantitative mass spectrometry. Its physicochemical properties are largely governed by the highly reactive acyl chloride functional group. While specific experimental data for the deuterated form is sparse, its properties can be reliably inferred from its non-labeled counterpart, Butyryl chloride (CAS 141-75-3). The mass shift of +7 Da due to deuteration has a negligible effect on macroscopic physical properties like boiling point and density but is the entire basis for its utility in mass spectrometry.
Table 1: Physicochemical Properties of Butyryl-d7 Chloride and its Non-Labeled Analogue
| Property | Butyryl-d7 Chloride (CAS 1219805-71-6) | Butyryl Chloride (CAS 141-75-3) | Data Source / Justification |
| Molecular Formula | C₄D₇ClO | C₄H₇ClO | Toronto Research Chemicals[1] |
| Molecular Weight | 113.59 g/mol | 106.55 g/mol | Toronto Research Chemicals[1], PubChem[2] |
| Appearance | Colorless liquid (inferred) | Colorless liquid with a pungent, unpleasant odor | PubChem[2], Guidechem[3] |
| Melting Point | ~ -89 °C (estimated) | -89 °C | VanDeMark Chemical[4] |
| Boiling Point | ~ 101-103 °C (estimated) | 101–103 °C | VanDeMark Chemical[4] |
| Density | ~ 1.03 g/cm³ (estimated) | 1.033 g/cm³ at 20 °C | VanDeMark Chemical[4] |
| Solubility | Reacts violently with water and alcohols. Soluble in common organic solvents (e.g., ether, chloroform, toluene, THF).[3][4] | Reacts violently with water and alcohols. Soluble in common organic solvents (e.g., ether, chloroform, toluene, THF). | VanDeMark Chemical[4], Guidechem[3] |
| Flash Point | ~ 18-22 °C (estimated) | 18 °C to 21.7 °C | VanDeMark Chemical[4], Wikipedia[5] |
Synthesis Pathway and Quality Assurance
The synthesis of Butyryl-d7 chloride is a two-step process that begins with its deuterated carboxylic acid precursor. Understanding this pathway is crucial for appreciating the isotopic purity of the final product.
Step 1: Preparation of Butyric Acid-d7
The foundational starting material is Butyric acid-d7 (CAS 73607-83-7).[5] This deuterated precursor is a stable, isotopically labeled form of butyric acid where the seven alkyl protons have been substituted with deuterium. It is typically produced via methods that allow for high levels of deuterium incorporation, ensuring that the final chloride product maintains high isotopic purity, often exceeding 98 atom % D.[6]
Step 2: Chlorination of Butyric Acid-d7
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. A common and effective method involves reacting Butyric acid-d7 with a chlorinating agent such as thionyl chloride (SOCl₂).[7]
Reaction: CD₃CD₂CD₂COOD + SOCl₂ → CD₃CD₂CD₂COCl + SO₂ (g) + DCl (g)
This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the thionyl chloride and the product. The mixture is often heated to drive the reaction to completion, and the gaseous byproducts (sulfur dioxide and deuterium chloride) are vented or scrubbed.[7] The resulting Butyryl-d7 chloride is then purified by distillation to remove any unreacted starting material or byproducts.[7]
Caption: Synthesis workflow for Butyryl-d7 chloride.
Quality Control and Validation
The utility of Butyryl-d7 chloride as an internal standard is entirely dependent on its chemical and isotopic purity. A self-validating quality control system involves multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence or minimal presence of protons, thereby quantifying the degree of deuteration. ¹³C NMR confirms the carbon skeleton of the butyryl group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight (verifying the presence of 7 deuterium atoms) and assesses chemical purity by detecting any volatile impurities.
Application in Quantitative Analysis: A Derivatization Workflow
The primary application of Butyryl-d7 chloride is in quantitative mass spectrometry, where it serves a dual role: as a derivatizing agent and a stable isotope-labeled internal standard (SIL-IS).
The Rationale for Derivatization
Many small molecules, particularly those containing hydroxyl (-OH) or primary/secondary amine (-NH₂) groups, exhibit poor chromatographic retention and low ionization efficiency in mass spectrometry.[4][7] Derivatization with Butyryl-d7 chloride addresses these issues by:
-
Increasing Hydrophobicity: The addition of the butyryl group makes the analyte less polar, improving its retention on reverse-phase liquid chromatography (LC) columns.[7]
-
Enhancing Ionization: The derivative often has better ionization characteristics in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources.
-
Introducing a "Heavy" Tag: As a SIL-IS, it co-elutes with the derivatized native analyte. Because they are chemically identical, they experience the same sample preparation losses and matrix effects (ion suppression or enhancement).[8] The mass spectrometer, however, can easily distinguish between the light (native) and heavy (deuterated) versions due to the +7 Da mass difference. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification is achieved.[8]
Experimental Protocol: Quantification of a Generic Alcohol (R-OH)
This protocol provides a step-by-step methodology for the derivatization of a target alcohol analyte for quantification by LC-MS/MS.
Materials:
-
Analyte stock solution (e.g., 1 mg/mL in acetonitrile).
-
Butyryl-d7 chloride.
-
Triethylamine (TEA) or other suitable non-nucleophilic base.
-
Anhydrous acetonitrile (ACN) or other aprotic solvent.
-
Deionized water.
-
Diethyl ether or ethyl acetate for extraction.
-
Sample matrix (e.g., plasma, urine).
-
Calibration standards and quality control (QC) samples.
Protocol Steps:
-
Sample Preparation:
-
To 50 µL of sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the target analyte. This step serves to precipitate proteins from the matrix.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Prepare a working solution of Butyryl-d7 chloride in anhydrous ACN (e.g., 10 µg/mL). Causality: This solution must be prepared fresh as the acyl chloride will degrade in the presence of trace atmospheric moisture.
-
Add a fixed volume (e.g., 10 µL) of the Butyryl-d7 chloride working solution to the supernatant from Step 1. This compound will now act as both the derivatizing agent for the analyte and the internal standard for its derivatized product.
-
-
Derivatization Reaction:
-
Add 5 µL of triethylamine (TEA). Causality: TEA acts as a base to neutralize the DCl byproduct of the reaction, driving the equilibrium towards the product ester.[9]
-
Vortex the mixture and allow it to react at room temperature for 30-60 minutes.[10] The reaction progress can be optimized by adjusting time and temperature.
-
-
Reaction Quench and Extraction:
-
Add 500 µL of deionized water to quench the reaction by hydrolyzing any remaining Butyryl-d7 chloride.
-
Add 500 µL of diethyl ether, vortex vigorously for 1 minute, and centrifuge to separate the layers.
-
Carefully transfer the top organic layer (containing the derivatized analyte) to a new tube.[9]
-
-
Final Preparation and Analysis:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
Caption: Workflow for analyte quantification using Butyryl-d7 chloride.
Safe Handling, Storage, and Disposal
Butyryl-d7 chloride's hazards are identical to its non-deuterated form. It is a highly flammable, corrosive, and water-reactive substance.[5][11] Strict adherence to safety protocols is mandatory.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
-
Keep in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.
-
Store away from sources of ignition, heat, water, alcohols, and strong bases.[10]
Handling:
-
All manipulations must be performed in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[4]
-
Avoid inhalation of vapors, which are highly irritating and can cause severe respiratory damage.[11]
-
Ground all equipment to prevent static discharge, which could ignite the flammable liquid.[9]
Spill & Disposal:
-
In case of a spill, eliminate all ignition sources. Absorb the spill with a dry, inert material (e.g., sand or vermiculite). Do NOT use water.[9]
-
Neutralize residues carefully with a weak alkaline solution, such as sodium bicarbonate.[4]
-
Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.
Conclusion
Butyryl-d7 chloride is a specialized reagent that empowers analytical scientists to achieve high levels of accuracy and precision in challenging quantitative assays. Its role as a dual-purpose derivatizing agent and internal standard streamlines workflows for the analysis of otherwise difficult-to-measure compounds. By understanding its synthesis, properties, and the causality behind its application protocols, researchers can fully leverage this tool to produce robust, reliable, and defensible data in drug development and other scientific disciplines.
References
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Wikipedia. "Butyryl chloride". Wikipedia, Last modified October 2, 2023. [Link].
-
VanDeMark Chemical. "BUTYRYL CHLORIDE". VanDeMark Chemical, August 2018. [Link].
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Organic Syntheses. "n-BUTYRYL CHLORIDE". Organic Syntheses, Accessed February 7, 2026. [Link].
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Loba Chemie. "BUTYRYL CHLORIDE FOR SYNTHESIS MSDS". Loba Chemie, May 13, 2016. [Link].
-
National Center for Biotechnology Information. "Butyryl chloride". PubChem Compound Database, Accessed February 7, 2026. [Link].
-
Higuchi, T., et al. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis". Journal of Pharmaceutical and Biomedical Analysis, 2008. [Link].
-
Al-Rifai, A. A., et al. "Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS". OSTI.GOV, January 29, 2021. [Link].
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